

Technical Guide: HS-PEG5-OH for Advanced Drug Development

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Compound of Interest

Compound Name: *Thiol-PEG5-alcohol*

Cat. No.: *B15544091*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HS-PEG5-OH, a heterobifunctional linker critical in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Compound Information

HS-PEG5-OH, with the CAS Number 248582-03-8, is a polyethylene glycol (PEG) derivative featuring a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group.^{[1][2][3][4][5]} The thiol group offers a reactive handle for conjugation to various molecules, including ligands for target proteins, while the hydroxyl group can be further modified for attachment to other moieties, such as E3 ligase ligands. The PEG5 linker itself provides a flexible, hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting conjugate.

Chemical and Physical Properties

A summary of the key quantitative data for HS-PEG5-OH is presented in the table below.

Property	Value	Reference
CAS Number	248582-03-8	
Molecular Formula	C10H22O5S	
Molecular Weight	254.34 g/mol	
Appearance	Colorless Liquid/Solid	
Purity	Typically ≥90%	
Solubility	Soluble in water and common organic solvents	
Storage	Store at -20°C for long-term stability	

Supplier Information

HS-PEG5-OH is commercially available from a variety of suppliers specializing in reagents for drug discovery and bioconjugation. A selection of known suppliers is listed below.

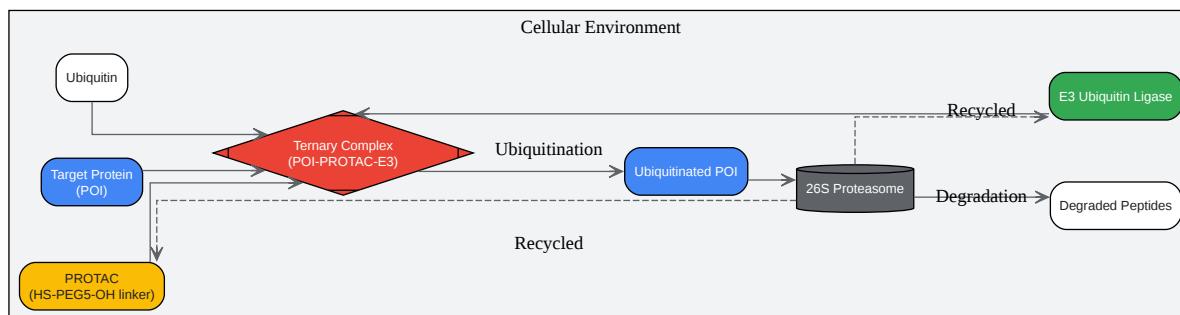
Supplier	Website
MedChemExpress	--INVALID-LINK--
CP Lab Safety	--INVALID-LINK--
ChemicalBook	--INVALID-LINK--
PurePEG	--INVALID-LINK--
Creative PEGWorks	--INVALID-LINK--
AxisPharm	--INVALID-LINK--

Application in PROTAC-Mediated Protein Degradation

The primary application of HS-PEG5-OH is as a flexible linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. This targeted protein degradation approach offers a powerful alternative to traditional inhibition, as it can eliminate the entire target protein, including its non-enzymatic functions.

PROTAC Signaling Pathway

The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.



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Caption: PROTAC-mediated protein degradation pathway.

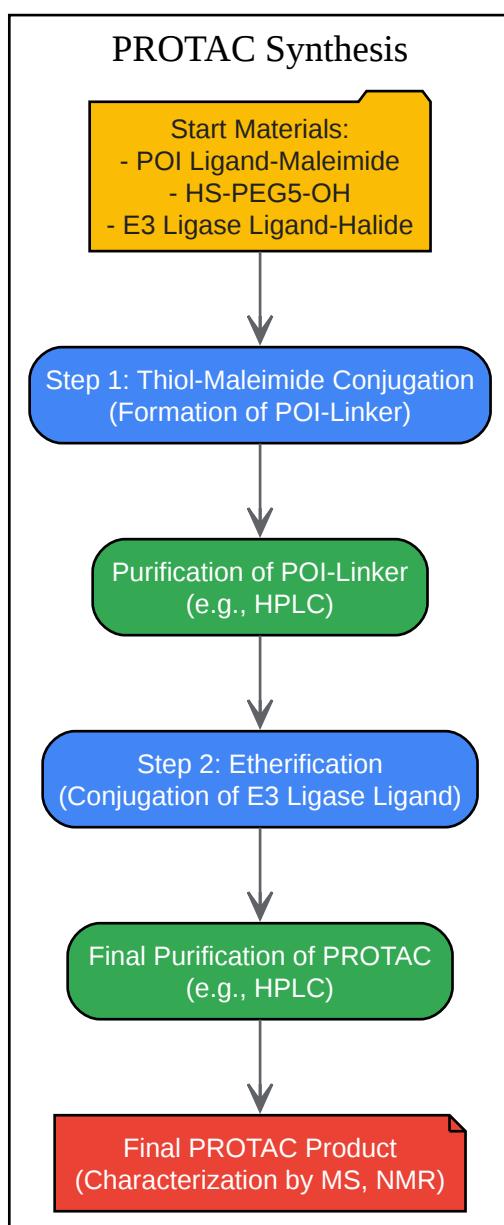
Experimental Protocols

This section provides a detailed, representative protocol for the key experiments involving the use of HS-PEG5-OH in the context of PROTAC development: PROTAC synthesis and the evaluation of PROTAC-induced protein degradation.

Synthesis of a PROTAC using HS-PEG5-OH Linker

This protocol describes a general workflow for conjugating a target protein ligand (containing a suitable electrophile, e.g., a maleimide) and an E3 ligase ligand (containing a leaving group for nucleophilic substitution on the hydroxyl end).

Experimental Workflow for PROTAC Synthesis



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Caption: Workflow for the synthesis of a PROTAC using HS-PEG5-OH.

Methodology:

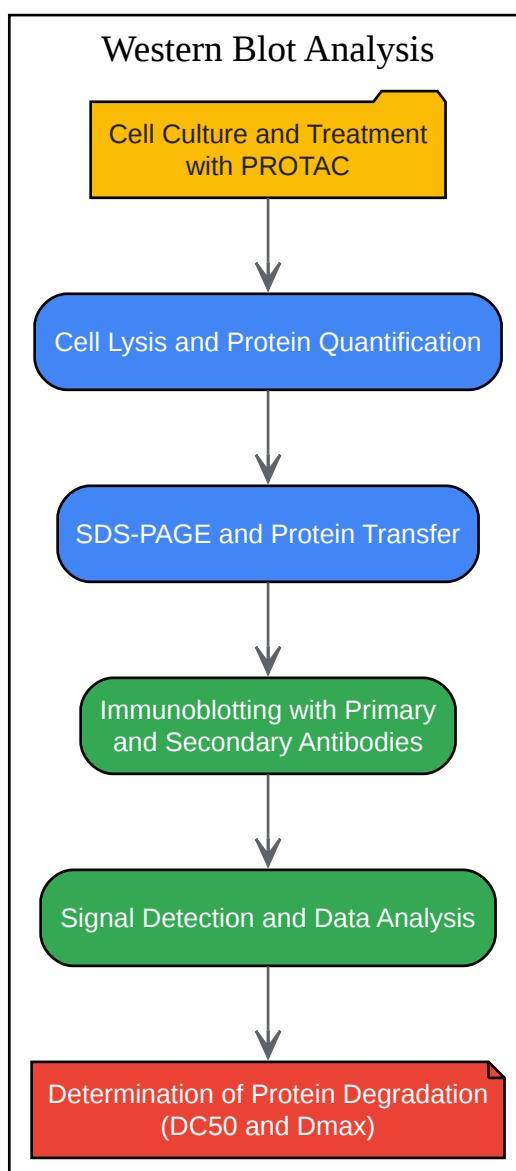
- Thiol-Maleimide Conjugation:
 - Dissolve the POI ligand containing a maleimide group and a slight molar excess (1.1 equivalents) of HS-PEG5-OH in a suitable solvent (e.g., DMF or a mixture of organic solvent and aqueous buffer).
 - Add a base (e.g., DIPEA) to catalyze the reaction.
 - Stir the reaction mixture at room temperature for 2-4 hours.
 - Monitor the reaction progress by LC-MS.
- Purification of POI-Linker Intermediate:
 - Once the reaction is complete, purify the POI-Linker conjugate using reverse-phase HPLC.
 - Lyophilize the pure fractions to obtain the intermediate as a solid.
- Etherification with E3 Ligase Ligand:
 - Dissolve the purified POI-Linker intermediate and the E3 ligase ligand (containing a suitable leaving group like a halide) in an appropriate aprotic polar solvent (e.g., DMF).
 - Add a strong base (e.g., sodium hydride) to deprotonate the hydroxyl group of the PEG linker.
 - Stir the reaction at room temperature or with gentle heating until completion, as monitored by LC-MS.
- Final Purification and Characterization:
 - Purify the final PROTAC product by reverse-phase HPLC.

- Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

Experimental Workflow for Western Blot Analysis



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Caption: Workflow for assessing PROTAC-induced protein degradation.

Methodology:

- Cell Culture and Treatment:
 - Plate cells at an appropriate density and allow them to adhere overnight.
 - Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
 - Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Protein Transfer:
 - Normalize the protein concentrations and prepare samples with Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Signal Detection and Analysis:

- Detect the chemiluminescent signal using an imaging system.
- Quantify the band intensities and normalize the target protein levels to a loading control (e.g., GAPDH or β -actin).
- Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Conclusion

HS-PEG5-OH is a valuable and versatile tool for researchers in drug discovery, particularly for the development of PROTACs. Its well-defined structure, commercial availability, and the straightforward reactivity of its terminal functional groups make it an ideal linker for creating potent and effective targeted protein degraders. The protocols and information provided in this guide serve as a comprehensive resource for the successful application of HS-PEG5-OH in advanced therapeutic development.

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